Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro-
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Overview
Description
Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- is an organic compound with the chemical formula C7H6N4O2. This compound is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- typically involves the cyclization of amido-nitriles. One common method is the reaction of amido-nitriles with nickel catalysts under mild conditions, which allows for the inclusion of various functional groups . Another method involves the reaction of urea with hydrogen cyanide under alkaline conditions .
Industrial Production Methods: Industrial production of this compound often utilizes green chemistry techniques, such as microwave irradiation, ultrasound irradiation, and ball milling, to enhance reaction rates and yields while minimizing the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions: Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Amino-imidazole derivatives.
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts .
Mechanism of Action
The mechanism of action of Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Imidazole: The parent compound, which lacks the cyanomethyl, methyl, and nitro substituents.
1-Cyanomethylimidazole: Similar structure but lacks the methyl and nitro groups.
2-Methylimidazole: Lacks the cyanomethyl and nitro groups.
4-Nitroimidazole: Lacks the cyanomethyl and methyl groups
Uniqueness: Imidazole, 1-(cyanomethyl)-2-methyl-4-nitro- is unique due to the presence of the cyanomethyl, methyl, and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
19765-08-3 |
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Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
2-(2-methyl-4-nitroimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H6N4O2/c1-5-8-6(10(11)12)4-9(5)3-2-7/h4H,3H2,1H3 |
InChI Key |
GLPBFDGZAFEHCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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